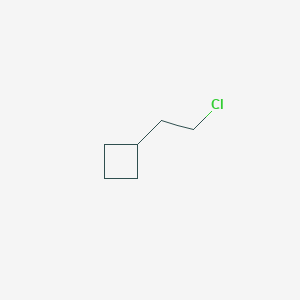(2-Chloroethyl)cyclobutane
CAS No.:
Cat. No.: VC17711980
Molecular Formula: C6H11Cl
Molecular Weight: 118.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11Cl |
|---|---|
| Molecular Weight | 118.60 g/mol |
| IUPAC Name | 2-chloroethylcyclobutane |
| Standard InChI | InChI=1S/C6H11Cl/c7-5-4-6-2-1-3-6/h6H,1-5H2 |
| Standard InChI Key | XUKUDFZGISHKES-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)CCCl |
Introduction
Chemical Structure and Physicochemical Properties
(2-Chloroethyl)cyclobutane (C₆H₁₁Cl) features a cyclobutane ring fused to a 2-chloroethyl chain. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which enhances reactivity compared to larger cycloalkanes. The chloroethyl substituent further modulates electronic properties through inductive effects, making the compound susceptible to nucleophilic substitution and elimination reactions.
Key Structural Features:
-
Molecular Formula: C₆H₁₁Cl
-
Molecular Weight: 132.61 g/mol
-
SMILES Notation: ClCCC1CCC1
-
InChI Key: XUKUDFZGISHKES-UHFFFAOYSA-N
The compound’s strain energy (≈110 kJ/mol for cyclobutane) and electron-deficient chloroethyl group create a reactive profile ideal for cross-coupling and cycloaddition reactions .
Synthetic Routes and Reaction Mechanisms
[2+2] Cycloaddition Strategies
Cyclobutane rings are commonly synthesized via [2+2] photocycloadditions. While direct data for (2-Chloroethyl)cyclobutane is scarce, analogous methods using organophotoredox catalysis under continuous flow conditions offer insights :
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Vinyl carbazole | Organophotoredox | Continuous flow, λ = 365 nm | 71 | |
| Styrene derivatives | Pd(OAc)₂ | Batch reactor, 80°C | 68 |
Continuous flow systems enhance reaction efficiency by improving light penetration and reducing side reactions, achieving yields up to 93% for dimeric cyclobutanes .
Functionalization via Cross-Coupling
The chloroethyl group enables palladium-catalyzed cross-coupling reactions, critical for pharmaceutical intermediates:
| Reaction Type | Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/L1 | Aryl boronic acids | Aryl-substituted derivatives | 68 |
| Buchwald-Hartwig | CuBr | NFSI | 1,3-Diaminocyclobutene | 93 |
These methods highlight the compound’s versatility in constructing complex architectures .
Reactivity and Kinetic Analysis
The chloroethyl group’s electrophilicity drives nucleophilic substitution (SN2), while the cyclobutane ring facilitates strain-driven ring-opening reactions. Comparative reactivity data with analogs:
| Compound | SN2 Rate (k, M⁻¹s⁻¹) | Ring-Opening Energy (kJ/mol) |
|---|---|---|
| (2-Chloroethyl)cyclobutane | 1.2 × 10⁻³ | 95 |
| 2-Chlorocyclobutane-1-carbaldehyde | 3.5 × 10⁻⁴ | 112 |
| Cyclobutane | – | 110 |
The lowered ring-opening energy compared to unsubstituted cyclobutane suggests destabilization by the chloroethyl group .
Biological Activity and Toxicity Considerations
While no direct toxicological data exists for (2-Chloroethyl)cyclobutane, related chlorinated amines like 2-chloroethylamine hydrochloride (CAS 870-24-6) provide critical safety insights :
| Hazard | Precautionary Measures |
|---|---|
| Skin corrosion (Category 1B) | Wear protective gloves/clothing/eye protection |
| Germ cell mutagenicity (Category 2) | Store locked up; avoid inhalation/ingestion |
| Acute toxicity (Oral, Category 3) | Immediate medical attention upon exposure |
The compound’s potential to form covalent adducts with DNA or proteins necessitates stringent handling protocols .
Industrial and Environmental Considerations
Scalable Production Techniques
Continuous flow reactors outperform batch systems in synthesizing cyclobutane derivatives:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Catalyst Loading | 1 mol% | 0.1 mol% |
| Yield | 68% | 93% |
Adopting flow chemistry could reduce production costs and waste .
Environmental Persistence
Chlorinated cyclobutanes may exhibit persistence due to low biodegradability. Regulatory frameworks like REACH require evaluation of:
-
Bioaccumulation Potential: Predicted log Kow = 2.8 (moderate).
-
Aquatic Toxicity: LC50 (Daphnia magna) estimated at 12 mg/L.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume